3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid
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Overview
Description
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with bromophenyl compounds. One common method is the Friedel-Crafts alkylation, where cyclobutane is reacted with 4-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group, resulting in different chemical and biological properties.
4-Bromobenzyl alcohol: Contains the bromophenyl group but lacks the cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different reactivity and applications.
Uniqueness
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1502179-62-5 |
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Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-8(2-4-11)5-9-6-10(7-9)12(14)15/h1-4,9-10H,5-7H2,(H,14,15) |
InChI Key |
GMWZMJIEANLADL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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